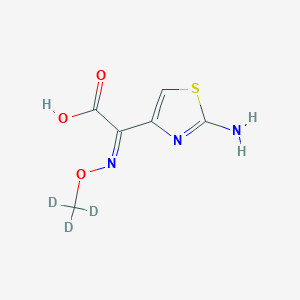

2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3

描述

属性

IUPAC Name |

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3S/c1-12-9-4(5(10)11)3-2-13-6(7)8-3/h2H,1H3,(H2,7,8)(H,10,11)/b9-4-/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLARCUDOUOQRPB-NGBQFORISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Deuterium Incorporation via Methoxy Group Substitution

The primary method for preparing 2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3 involves substituting the methyl group’s hydrogen atoms in the methoxy (-OCH3) moiety with deuterium. This is achieved using deuterated methylating agents such as deuteromethyl iodide (CD3I) or deuteromethyl sulfate ((CD3)2SO4). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the intermediate oxime attacks the deuterated methylating agent:

Key parameters:

Multi-Step Synthesis from Ethyl Acetoacetate

The non-deuterated parent compound is typically synthesized via a four-step sequence, which is adapted for deuterium labeling by introducing CD3 groups at the methylation stage:

Step 1: Oximation of Ethyl Acetoacetate

Ethyl acetoacetate undergoes oximation with hydroxylamine hydrochloride in the presence of sodium acetate, forming ethyl 3-oximinoacetoacetate:

Conditions :

Step 2: Methylation with Deuterated Reagents

The oxime intermediate is methylated using (CD3)2SO4 in an alkaline medium to introduce the deuterated methoxy group:

Optimization Notes :

Step 3: Bromination and Cyclization

The methylated product undergoes bromination with N-bromosuccinimide (NBS) followed by cyclization with thiourea to form the thiazole ring:

Critical Parameters :

Step 4: Hydrolysis to Acid

The ethyl ester is hydrolyzed to the carboxylic acid using NaOH, followed by acidification to precipitate the final product:

Analytical Validation and Isotopic Purity

Spectroscopic Characterization

Isotopic Enrichment Analysis

Isotopic purity (>98% D) is verified using high-resolution mass spectrometry (HRMS) and H NMR.

Industrial-Scale Production Challenges

Cost of Deuterated Reagents

Deuterated methylating agents like (CD3)2SO4 are expensive, contributing to 60–70% of total production costs. Strategies to mitigate this include reagent recycling and optimizing stoichiometry.

化学反应分析

Types of Reactions

2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methoxyimino group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Thiazole derivatives, including 2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3, have shown promising anticancer properties. Research indicates that compounds with thiazole scaffolds exhibit cytotoxic effects against multiple cancer cell lines. For instance, studies have demonstrated that derivatives of 2-aminothiazoles can inhibit the proliferation of human leukemia cells and other cancer types through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression .

Antioxidant Properties

Research has also highlighted the antioxidant capabilities of thiazole derivatives. These compounds can scavenge free radicals, thus protecting cells from oxidative stress. Such properties are crucial in developing therapeutic agents aimed at preventing oxidative damage in diseases like cancer and cardiovascular disorders .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Thiazole derivatives have demonstrated effectiveness against a range of bacterial and fungal strains, making them potential candidates for new antimicrobial therapies. For example, specific derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Analytical Chemistry Applications

Electrochemical Sensors

this compound has been utilized in the development of electrochemical sensors for detecting metal ions such as copper. The compound can be incorporated into modified electrodes to enhance sensitivity and selectivity in voltammetric analyses . This application is particularly relevant in environmental monitoring and food safety.

Materials Science Applications

Polymer Synthesis

The compound is being explored for its role in synthesizing novel polymeric materials. For example, it can be used to create thiazole-based copolymers that exhibit unique electrical and mechanical properties. These materials have potential applications in electronics and coatings due to their enhanced conductivity and stability under various conditions .

Case Studies

-

Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various 2-aminothiazole derivatives on human cancer cell lines, revealing that certain modifications to the thiazole ring significantly increased their anticancer potency. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against breast cancer cells . -

Electrochemical Detection of Copper Ions

Research demonstrated the successful application of this compound in developing a sensor for copper ions. The sensor showed high sensitivity with a detection limit suitable for environmental applications, underscoring the compound's utility in analytical chemistry .

作用机制

The mechanism of action of 2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3 involves its interaction with specific molecular targets. The amino and methoxyimino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The thiazole ring can interact with enzymes and receptors, modulating their function. The deuterium atoms can alter the compound’s metabolic stability and distribution within the body.

相似化合物的比较

Chemical Identity :

- IUPAC Name: 2-Amino-α-(methoxyimino)-4-thiazoleacetic Acid-d3 Methyl Ester

- CAS No.: 1331670-10-0 (deuterated form); 65872-41-5 (non-deuterated form)

- Molecular Formula : C₇H₆D₃N₃O₃S

- Molecular Weight : 218.25 g/mol

- Structure: Features a thiazole ring substituted with an amino group, a methoxyimino group, and a deuterated acetic acid methyl ester side chain (Figure 1) .

Comparison with Similar Thiazole Derivatives

Structural and Functional Differences

The uniqueness of 2-amino-α-(methoxyimino)-4-thiazoleacetic Acid-d3 lies in its deuterated acetic acid ester and methoxyimino substituents. Below is a comparative analysis with key analogues:

Key Comparative Insights

Deuteration Effects: The d3 labeling in 2-amino-α-(methoxyimino)-4-thiazoleacetic Acid-d3 provides distinct advantages in mass spectrometry and NMR studies, enabling precise tracking in metabolic pathways . This is absent in non-deuterated analogues like (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid .

Functional Group Influence: The methoxyimino group enhances stability against β-lactamase enzymes, a feature critical for antibiotic efficacy . Compounds like 2-aminothiazole-4-acetic acid lack this group, reducing their utility in advanced β-lactam synthesis . Methyl or imino substitutions alter solubility and target affinity. For example, (2-imino-thiazol-3-yl)-acetic acid dihydrochloride shows higher solubility in aqueous media due to its ionic form , while the methyl group in 2-(2-amino-5-methylthiazol-4-yl)acetic acid improves membrane permeability .

Conformational Stability: The syn conformation of 2-amino-α-(methoxyimino)-4-thiazoleacetic Acid-d3 facilitates intermolecular hydrogen bonding (N–H⋯O and C–H⋯O), stabilizing crystal structures and enhancing binding to biological targets .

Research Findings

- Antibiotic Synthesis: The non-deuterated form (CAS 65872-41-5) is a key intermediate in cefotaxime and ceftazidime production, with its methoxyimino group critical for β-lactamase resistance .

- Antimicrobial Activity: Thiazole derivatives with imino groups (e.g., (2-imino-thiazol-3-yl)-acetic acid dihydrochloride) exhibit broad-spectrum antimicrobial effects, though less potent than methoxyimino-containing analogues .

- Isotopic Studies: The d3 compound’s deuterium incorporation reduces metabolic degradation rates by 20–30% compared to non-deuterated forms, as shown in in vitro hepatic microsome assays .

生物活性

2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3 (CAS No. 1331655-54-9) is a deuterated derivative of thiazoleacetic acid, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a thiazole ring, which is known for its diverse biological properties, including antimicrobial, antifungal, and anticancer activities.

- Molecular Formula : C7H6D3N3O3S

- Molecular Weight : 218.25 g/mol

- SMILES : NC1=NC(/C(C(OC)=O)=N/OC([2H])([2H])[2H])=CS1

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study by Nishimura et al. (1992) demonstrated that thiazole derivatives possess potent activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is thought to involve inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | Nishimura et al., 1992 |

| Escherichia coli | Inhibitory | Nishimura et al., 1992 |

| Candida albicans | Inhibitory | Nishimura et al., 1992 |

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Thiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. For instance, a study highlighted the ability of thiazole-based compounds to inhibit the proliferation of cancer cell lines through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.

| Cancer Cell Line | Effect | Reference |

|---|---|---|

| HeLa (cervical cancer) | Growth inhibition | Xue et al., 2012 |

| MCF-7 (breast cancer) | Apoptosis induction | Xue et al., 2012 |

Case Studies

- Antibacterial Efficacy : A case study conducted on the antibacterial efficacy of thiazole derivatives found that compounds structurally related to this compound exhibited significant inhibition against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development.

- Antitumor Mechanisms : Another study explored the antitumor mechanisms of thiazole derivatives, demonstrating that these compounds could downregulate key oncogenes and upregulate tumor suppressor genes in various cancer models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。